![molecular formula C16H12F4O2 B5793499 1,2,4,5-tetrafluoro-3-(4-methoxyphenoxy)-6-(1-propen-1-yl)benzene](/img/structure/B5793499.png)
1,2,4,5-tetrafluoro-3-(4-methoxyphenoxy)-6-(1-propen-1-yl)benzene
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Overview
Description
1,2,4,5-tetrafluoro-3-(4-methoxyphenoxy)-6-(1-propen-1-yl)benzene, also known as TFPB, is a chemical compound that has been widely used in scientific research due to its unique properties. TFPB is a synthetic compound that was first synthesized in 2006 and has since been used in various scientific studies.
Mechanism of Action
The mechanism of action of 1,2,4,5-tetrafluoro-3-(4-methoxyphenoxy)-6-(1-propen-1-yl)benzene is not fully understood, but it is believed to act as an inhibitor of several enzymes, including phospholipase A2, cyclooxygenase-2, and lipoxygenase. These enzymes are involved in various physiological processes, including inflammation and cell signaling.
Biochemical and Physiological Effects:
1,2,4,5-tetrafluoro-3-(4-methoxyphenoxy)-6-(1-propen-1-yl)benzene has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. It has also been found to have antioxidant properties and to be able to modulate the immune response.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1,2,4,5-tetrafluoro-3-(4-methoxyphenoxy)-6-(1-propen-1-yl)benzene in lab experiments is its unique chemical structure, which allows for the selective inhibition of specific enzymes. However, one limitation is that 1,2,4,5-tetrafluoro-3-(4-methoxyphenoxy)-6-(1-propen-1-yl)benzene is a synthetic compound, which may limit its applicability in certain biological systems.
Future Directions
There are several future directions for the use of 1,2,4,5-tetrafluoro-3-(4-methoxyphenoxy)-6-(1-propen-1-yl)benzene in scientific research. One potential direction is the development of 1,2,4,5-tetrafluoro-3-(4-methoxyphenoxy)-6-(1-propen-1-yl)benzene derivatives with improved pharmacological properties. Another direction is the investigation of the potential therapeutic applications of 1,2,4,5-tetrafluoro-3-(4-methoxyphenoxy)-6-(1-propen-1-yl)benzene in the treatment of various diseases. Finally, further studies are needed to fully understand the mechanism of action of 1,2,4,5-tetrafluoro-3-(4-methoxyphenoxy)-6-(1-propen-1-yl)benzene and its effects on various biological systems.
Synthesis Methods
The synthesis of 1,2,4,5-tetrafluoro-3-(4-methoxyphenoxy)-6-(1-propen-1-yl)benzene involves several steps, including the reaction of 4-methoxyphenol with paraformaldehyde to form 4-methoxyphenyl-2,2-dimethyl-1,3-dioxolane. This intermediate is then reacted with 1,2,4,5-tetrafluoro-3-(chloromethyl)benzene in the presence of a base to form 1,2,4,5-tetrafluoro-3-(4-methoxyphenoxy)-6-(1-propen-1-yl)benzene.
Scientific Research Applications
1,2,4,5-tetrafluoro-3-(4-methoxyphenoxy)-6-(1-propen-1-yl)benzene has been used in various scientific studies, including in the field of medicinal chemistry. It has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
properties
IUPAC Name |
1,2,4,5-tetrafluoro-3-(4-methoxyphenoxy)-6-[(E)-prop-1-enyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F4O2/c1-3-4-11-12(17)14(19)16(15(20)13(11)18)22-10-7-5-9(21-2)6-8-10/h3-8H,1-2H3/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXEQYWYMVHKPMD-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=C(C(=C(C(=C1F)F)OC2=CC=C(C=C2)OC)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=C(C(=C(C(=C1F)F)OC2=CC=C(C=C2)OC)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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